Elucidation of the Stereostructure of β-D-Tagatopyranose: A Technical Guide
Elucidation of the Stereostructure of β-D-Tagatopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring ketohexose, is a functional monosaccharide with significant potential in the food and pharmaceutical industries. As an epimer of D-fructose, it exhibits approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories. Its low glycemic index and prebiotic properties have made it a subject of intensive research for applications in functional foods and as a potential therapeutic agent. The stereochemistry of D-tagatose is crucial to its biological activity and physical properties. In aqueous solution, D-tagatose exists as an equilibrium mixture of different tautomers, including α- and β-pyranose and furanose forms, with the pyranose forms generally being more stable. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of the β-D-tagatopyranose anomer, presenting key experimental data and workflows.
Physicochemical Properties
The fundamental physical and chemical properties of β-D-tagatopyranose are summarized in the table below. These properties are essential for its handling, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | --INVALID-LINK-- |
| CAS Number | 20197-42-6 | --INVALID-LINK-- |
| Melting Point | 134.5 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide definitive information about the connectivity and stereochemistry of the molecule.
Note on Data Availability: While general NMR spectra for β-D-tagatopyranose are available, a complete and unambiguously assigned dataset with chemical shifts and coupling constants is not readily found in publicly accessible databases. The following tables are presented as a template for such data.
¹H NMR Data (Template)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | Data not available | Data not available | Data not available |
| H-1b | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
| H-6a | Data not available | Data not available | Data not available |
| H-6b | Data not available | Data not available | Data not available |
¹³C NMR Data (Template)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
Crystallographic Data
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details.
Note on Data Availability: To date, the crystal structure of the α-anomer of D-tagatopyranose has been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, a specific entry for the β-D-tagatopyranose anomer was not found. The following table is a template for the crystallographic data that would be obtained from such an analysis.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and conformation of β-D-tagatopyranose.
Methodology:
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Sample Preparation: A sample of D-tagatose (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-20 mM. For the observation of hydroxyl protons, a solvent system such as 90% H₂O/10% D₂O or dry DMSO-d₆ can be used.
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NMR Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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1D NMR Data Acquisition:
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¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the chemical shifts, multiplicities, and integration of all non-exchangeable protons.
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¹³C NMR: A one-dimensional carbon spectrum, typically with proton decoupling, is acquired to identify the chemical shift of each unique carbon atom.
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2D NMR Data Acquisition: A suite of two-dimensional NMR experiments is performed to establish through-bond and through-space connectivities:
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COSY (Correlation Spectroscopy): To identify scalar-coupled protons, establishing the proton connectivity within the sugar ring.
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TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the assignment of all ring protons from a single, well-resolved resonance.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional conformation of the pyranose ring.
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Data Analysis: The acquired spectra are processed and analyzed using specialized software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured to determine the relative stereochemistry of the protons, and NOE intensities are used to derive interproton distance restraints for conformational analysis.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of β-D-tagatopyranose in the solid state.
Methodology:
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Crystallization: Single crystals of high purity β-D-tagatopyranose are grown. This is often the most challenging step and may require screening various conditions:
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Solvent Systems: Common solvents for sugar crystallization include water, ethanol, methanol, and mixtures thereof.
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Techniques: Slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution are commonly employed methods. The presence of impurities can significantly hinder crystallization.
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X-ray Diffraction:
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A suitable single crystal is selected, mounted on a goniometer, and typically cryo-cooled to minimize radiation damage.
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The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement:
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The diffraction data are processed to determine the unit cell dimensions and space group.
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The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
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A model of the molecule is built into the electron density and refined against the experimental data to yield the final, high-resolution structure, including bond lengths, bond angles, and torsional angles.
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Signaling Pathways and Experimental Workflows
Metabolic Pathway of D-Tagatose
D-tagatose is only partially absorbed in the small intestine (approximately 20%). The absorbed portion is primarily metabolized in the liver via a pathway analogous to that of fructose. The unabsorbed D-tagatose is fermented by the gut microbiota in the large intestine.
